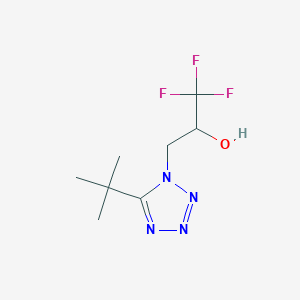
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide, also known as DIOC or CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It is structurally similar to THC, the main psychoactive component of cannabis, and has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. It binds to the receptor and activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, analgesia, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to have potential therapeutic applications in the treatment of various conditions such as chronic pain, epilepsy, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, as well as its ability to produce consistent and reproducible effects. However, it also has some limitations, including the potential for toxicity at high doses and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide and related compounds. These include further studies of its pharmacological properties and potential therapeutic applications, as well as the development of new analogs with improved selectivity, potency, and safety profiles. Additionally, research on the endocannabinoid system and its role in various physiological processes is ongoing and may lead to new insights and discoveries in the future.
Synthesemethoden
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide can be synthesized using a multistep process involving the reaction of cycloheptanone with ethyl diazoacetate, followed by reduction and amidation reactions. The resulting compound can then be further modified to produce various analogs with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have analgesic, anti-inflammatory, and anti-convulsant effects.
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-ylmethylamino)cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c13-12(15)9-4-2-1-3-5-10(9)14-8-11-16-6-7-17-11/h9-11,14H,1-8H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMDVPGMXNBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NCC2OCCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)